3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. Its structure includes bromine, chlorine, and methyl substituents on the pyrazolo[3,4-b]pyridine core, making it a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
This compound is classified under heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine derivatives. Its unique substitution pattern contributes to its distinct chemical and biological properties, which are being researched for various applications in medicinal chemistry and industrial synthesis .
The synthesis of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves several steps:
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions:
The mechanism of action for 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine primarily revolves around its role as an inhibitor of tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, it prevents their activation and subsequent signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. This inhibition is particularly relevant in cancer research where TRKs are implicated in tumor growth and metastasis .
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. For instance, NMR can provide insights into the hydrogen environments within the molecule while IR spectroscopy can confirm the presence of functional groups through characteristic absorption peaks .
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has significant applications in various scientific fields:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, first synthesized in 1908 by Ortoleva via iodine-mediated cyclization of diphenylhydrazone and pyridine [7]. This bicyclic heterocycle merges pyrazole and pyridine rings, creating a purine-mimetic framework capable of diverse biological interactions. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented since their discovery, with more than 5,500 scientific references (including 2,400 patents) by 2022 [7]. The scaffold gained significant traction after the 2013 FDA approval of vericiguat (a pyrazolopyridine-based soluble guanylate cyclase stimulant) for cardiovascular diseases, demonstrating clinical translatability [5]. Key milestones include Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives and the 1980s development of tracazolate (an anxiolytic agent), which established the scaffold’s central nervous system applications. The evolution of synthetic methodologies—particularly transition-metal-catalyzed cross-coupling—enabled efficient decoration of all five potential substitution vectors (N1, C3, C4, C5, C6), accelerating structure-activity relationship (SAR) exploration across therapeutic areas [7] [5].
Table 1: Historical Development of Pyrazolo[3,4-b]pyridine-Based Therapeutics
Year | Compound/Development | Significance |
---|---|---|
1908 | First synthesis | Ortoleva’s iodine-mediated cyclization established core scaffold |
1911 | N-phenyl-3-methyl derivatives | Bulow’s method using 1,3-diketones and aminopyrazoles |
1980s | Tracazolate | Anxiolytic drug candidate validating CNS applications |
2013 | Vericiguat (Verquvo®) | FDA-approved sGC stimulator for heart failure |
2021 | TRK kinase inhibitors (e.g., C03) | Nanomolar inhibitors (IC₅₀ = 56 nM) demonstrating anticancer utility |
Halogenation—particularly at C3 and C6 positions—confers critical physicochemical and biological advantages to pyrazolo[3,4-b]pyridines. Bromine and chlorine atoms serve as:
Table 2: Impact of Halogen Substituents on Pyrazolo[3,4-b]pyridine Properties
Position | Halogen | Key Effects | Biological Consequence |
---|---|---|---|
C3 | Bromo | Enables Suzuki cross-coupling; enhances H-bond acceptor strength | ↑ Kinase inhibition (IC₅₀ improvements up to 10-fold) |
C6 | Chloro | Blocks metabolic oxidation; facilitates SNAr reactions | ↑ Metabolic stability (t₁/₂ ↑ 2–3x in liver microsomes) |
C5 | Fluoro | Improves membrane permeability; reduces CYP inhibition | ↑ Oral bioavailability; ↓ drug-drug interactions |
The specific combination of 3-bromo-6-chloro-1-methyl substituents creates a multipurpose pharmacophore with synergistic advantages:
This trifecta enables vectorial diversification: C3 for target engagement, C6 for solubility tuning, and N1 for pharmacokinetic optimization. In TRKA inhibitors, 3-bromo-6-chloro-1-methyl derivatives show 5-fold greater cellular potency (IC₅₀ = 0.304 μM in KM-12 cells) than non-methylated analogs due to improved membrane diffusion [4]. Antimicrobial studies further reveal that 3-bromo groups boost potency against Gram-positive bacteria by disrupting membrane integrity via lipoteichoic acid interactions [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: